2-Amino-N-((S)-1-(pyrazin-2-yl)ethyl)propanamide
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Overview
Description
2-Amino-N-((S)-1-(pyrazin-2-yl)ethyl)propanamide is a compound that belongs to the class of amides and pyrazines It is characterized by the presence of an amino group, a pyrazine ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((S)-1-(pyrazin-2-yl)ethyl)propanamide typically involves the reaction of a pyrazine derivative with an appropriate amine and a propanamide precursor. The reaction conditions may vary depending on the specific reagents used, but common methods include:
Condensation reactions: These involve the combination of the pyrazine derivative with the amine and propanamide under controlled temperature and pH conditions.
Catalytic processes: Catalysts such as acids or bases may be used to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((S)-1-(pyrazin-2-yl)ethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group or other functional groups can be substituted with different groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions may produce various substituted pyrazine derivatives.
Scientific Research Applications
2-Amino-N-((S)-1-(pyrazin-2-yl)ethyl)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-((S)-1-(pyrazin-2-yl)ethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide
- 2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide
Uniqueness
2-Amino-N-((S)-1-(pyrazin-2-yl)ethyl)propanamide is unique due to its specific structural configuration and the presence of the (S)-enantiomer
Properties
Molecular Formula |
C9H14N4O |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-amino-N-(1-pyrazin-2-ylethyl)propanamide |
InChI |
InChI=1S/C9H14N4O/c1-6(10)9(14)13-7(2)8-5-11-3-4-12-8/h3-7H,10H2,1-2H3,(H,13,14) |
InChI Key |
HZMRDLPQBUPAKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN=C1)NC(=O)C(C)N |
Origin of Product |
United States |
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